

Spectroscopic Profile of 1,1'-Binaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,1'-Binaphthalene

CAS No.: 11068-27-2

Cat. No.: B7771962

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This guide provides a comprehensive overview of the key spectroscopic data for **1,1'-binaphthalene** (CAS No. 604-53-5), a pivotal molecule in stereochemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure of **1,1'-binaphthalene** in solution. The data presented here were obtained in deuterated chloroform (CDCl_3).

^1H NMR Data

The ^1H NMR spectrum of **1,1'-binaphthalene** is characterized by a complex series of multiplets in the aromatic region due to the coupling of the fourteen distinct protons on the naphthalene rings.

Chemical Shift (δ) ppm	Description
7.95	Multiplet
7.94	Multiplet
7.59	Multiplet
7.49	Multiplet
7.47	Multiplet
7.39	Multiplet
7.28	Multiplet

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

¹³C NMR Data

Obtaining a definitive, tabulated peak list for the ¹³C NMR of **1,1'-binaphthalene** from publicly available literature is challenging, as this data is often presented graphically. The spectrum is expected to show ten unique signals for the twenty carbon atoms due to the molecule's C₂ symmetry. All signals would appear in the aromatic region, typically between 120 and 140 ppm. Quaternary carbons (those without attached protons) are expected to show weaker signals.

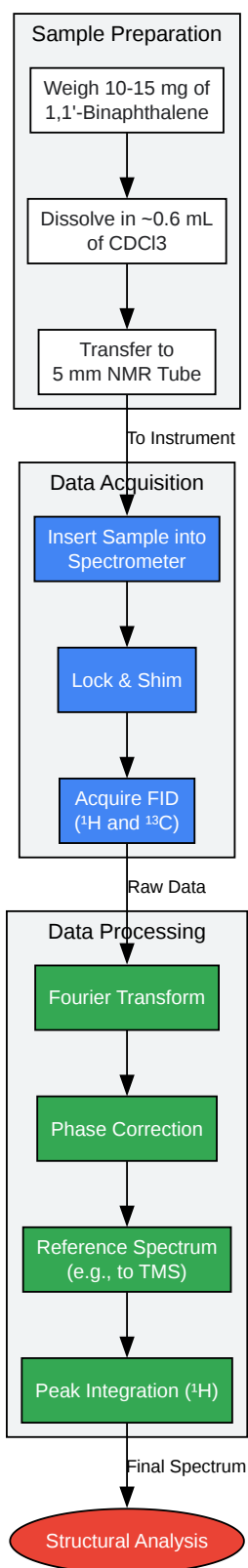
Experimental Protocol: NMR Spectroscopy

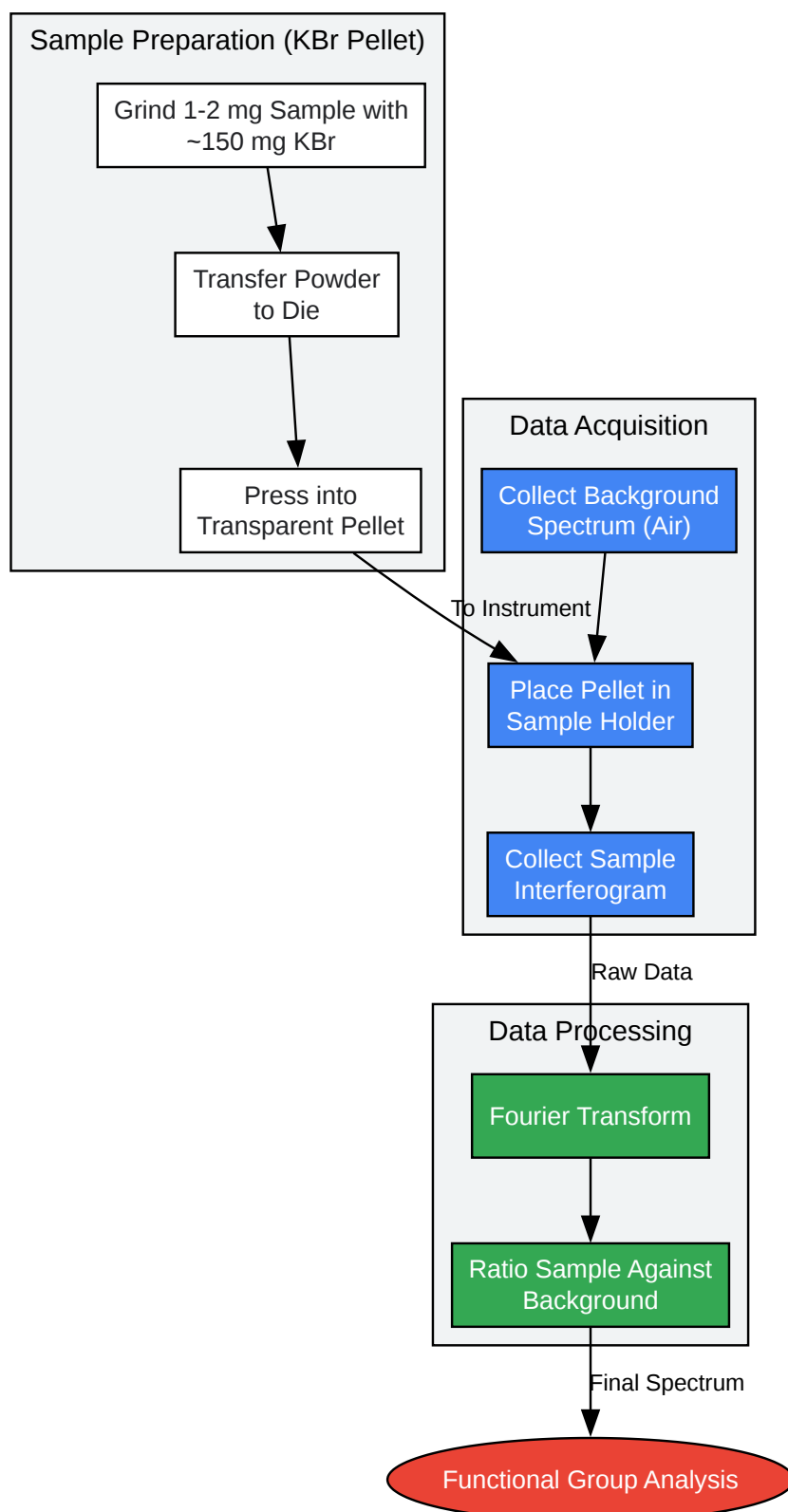
The following is a generalized protocol for acquiring NMR spectra of **1,1'-binaphthalene**.

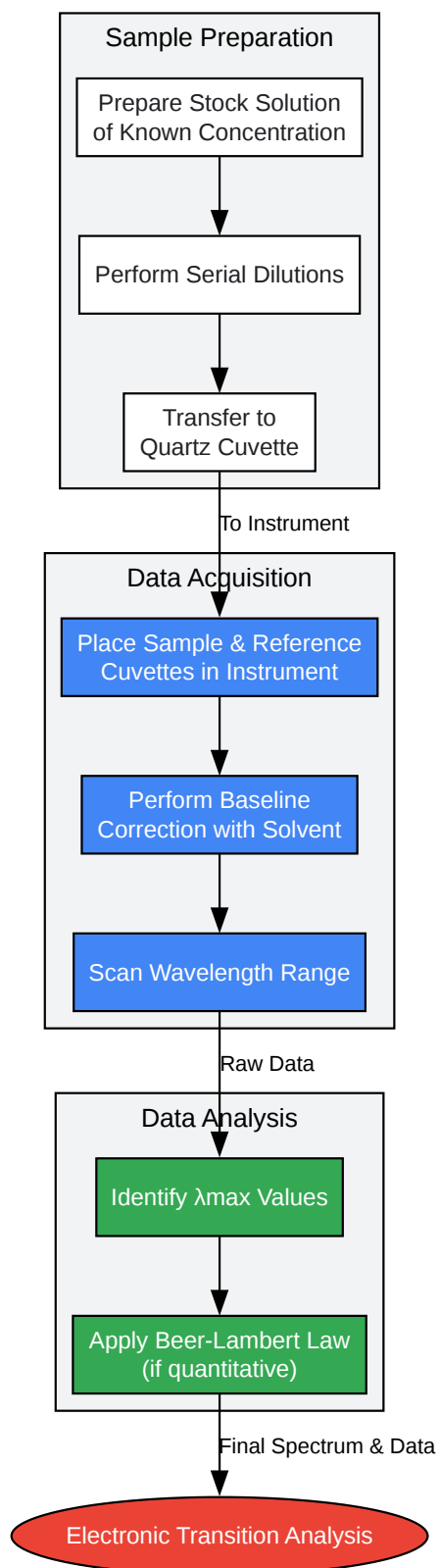
- Sample Preparation: Accurately weigh approximately 10-15 mg of **1,1'-binaphthalene** and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[2]
- Instrument Setup:
 - Insert the sample into the spectrometer's magnet.

- Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve a homogeneous field, which is critical for high-resolution spectra. This is typically an automated or semi-automated process.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum. A standard pulse-acquire sequence is typically sufficient.
 - Acquire the ^{13}C NMR spectrum. This requires a longer acquisition time due to the low natural abundance of the ^{13}C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : 7.26 ppm for ^1H , 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H spectrum to determine the relative ratios of protons.

Workflow for NMR Analysis







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References

- 1. 1,1'-BINAPHTHYL(604-53-5) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
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